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molecular formula C10H9NO3 B178514 Methyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 136663-23-5

Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Cat. No. B178514
M. Wt: 191.18 g/mol
InChI Key: CIGMBXJEQUHKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811427

Procedure details

In a 50 ml round-bottomed three-necked flask equipped with a 12-inch Vigraux column and a Dean Stark trap assembly were placed methyl 4-amino-3-hydroxybenzoate (10.0 g, 60 mmole), trimethylorthoacetate (10.8 g, 90 mmole), and concentrated sulfuric acid (0.25 g, 2.6 mmole). The resulting well-stirred mixture was heated at 115° C. until approximately 8 ml of methanol were collected in the Dean Stark trap. The reaction mixture was heated at 160° C. for another 60 minutes. The reaction mixture was cooled to room temperature and dissolved in ethyl acetate. The resulting organic solution was extracted sequentially with saturated aqueous sodium bicarbonate (1×100 ml), water (2×50 ml), brine, and dried over anhydrous magnesium sulfate. The solvent was removed in the rotary evaporator yielding 7.1 g of the expected methyl 2-methylbenzoxazole-6 carboxylate used as such in the next step.
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Name
trimethylorthoacetate
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[CH3:13][C:14](C)(C)C([O-])([O-])[O-]>S(=O)(=O)(O)O.CO>[CH3:13][C:14]1[O:12][C:3]2[CH:4]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:10]=[CH:11][C:2]=2[N:1]=1

Inputs

Step One
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)O
Step Two
Name
trimethylorthoacetate
Quantity
10.8 g
Type
reactant
Smiles
CC(C([O-])([O-])[O-])(C)C
Step Three
Name
Quantity
0.25 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The resulting well-stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml round-bottomed three-necked flask equipped with a 12-inch Vigraux column
CUSTOM
Type
CUSTOM
Details
were collected in the Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting organic solution was extracted sequentially with saturated aqueous sodium bicarbonate (1×100 ml), water (2×50 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in the rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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